1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique chemical structure It contains a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a dichlorophenyl moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides.
Substitution with Dichlorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often involving halogenated precursors and appropriate nucleophiles.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
- 1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
- 1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings or variations in the piperidine ring structure.
- Unique Properties: 1-[(3,4-Dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide may exhibit unique biological activities or chemical reactivity due to its specific structural features.
This detailed article provides a comprehensive overview of 1-[(3,4-dichlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22Cl2N2O3S |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-14-4-2-3-5-19(14)23-20(25)16-8-10-24(11-9-16)28(26,27)13-15-6-7-17(21)18(22)12-15/h2-7,12,16H,8-11,13H2,1H3,(H,23,25) |
InChI Key |
DLLJPSZZZGPNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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